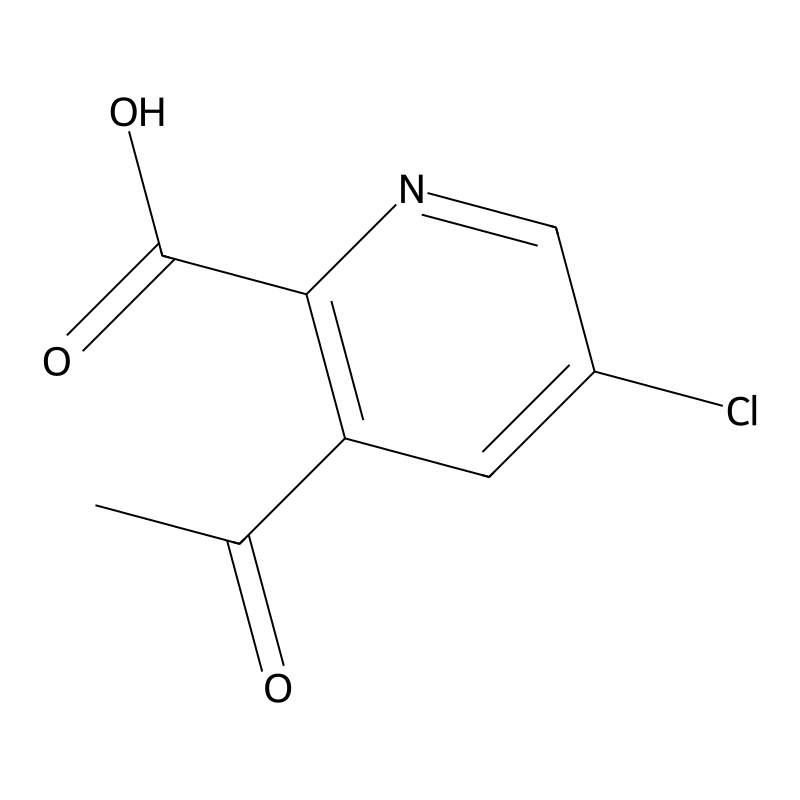

3-Acetyl-5-chloropicolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

These compounds have a wide range of applications in various scientific fields. For instance, they are used in the synthesis of diverse structural scaffolds in organocatalysis . Pyrroles, which are five-membered nitrogen-containing heterocyclic aromatic compounds, are often synthesized using these compounds . Pyrroles are key structural units of heme and related porphinoid co-factors, such as heme b, chlorophyll a, vitamin B12, and factor 430 . They also commonly exist in marine natural products, non-natural products, drug candidates, and synthetic materials .

3-Acetyl-5-chloropicolinic acid is an organic compound classified within the pyridinecarboxylic acid family. Its structure includes an acetyl group at the 3rd position, a chlorine atom at the 5th position, and a carboxylic acid group at the 2nd position of the pyridine ring. This compound is notable for its potential applications in pharmaceuticals and agricultural chemistry due to its unique structural features and reactivity profile.

- Oxidation: The compound can be oxidized to yield various derivatives of pyridinecarboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The acetyl group can be reduced to form alcohols or other functional groups, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles such as amines or thiols. This reaction generally requires a base like sodium hydroxide or potassium carbonate and is conducted in polar solvents like dimethyl sulfoxide or acetonitrile .

Major Products

The products formed from these reactions depend on the specific reagents and conditions employed. For example:

- Oxidation may yield carboxylic acid derivatives.

- Reduction can produce alcohols or other reduced forms.

- Substitution reactions lead to various substituted pyridine derivatives.

The biological activity of 3-Acetyl-5-chloropicolinic acid is linked to its interaction with specific molecular targets, influencing various biological pathways. Studies indicate that the compound may exhibit inhibitory effects on certain enzymes or receptors, although detailed investigations are necessary to fully elucidate its mechanism of action.

The synthesis of 3-Acetyl-5-chloropicolinic acid typically involves two main steps:

- Chlorination of 2-pyridinecarboxylic acid: This step often employs chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Acetylation: Following chlorination, acetylation is performed using acetylating agents like acetic anhydride or acetyl chloride.

In industrial settings, continuous flow reactors are utilized for efficient production, allowing for precise control over reaction conditions, which enhances yield and purity.

Research into the interaction of 3-Acetyl-5-chloropicolinic acid with biological systems is ongoing. Initial studies suggest that it may modulate enzyme activity and influence metabolic pathways, but comprehensive interaction studies are needed to confirm these effects and understand the underlying mechanisms .

Several compounds share structural similarities with 3-Acetyl-5-chloropicolinic acid. Below is a comparison highlighting their unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloropyridine | Chlorine at the 2nd position | Lacks carboxylic acid functionality |

| 3-Acetylpyridine | Acetyl group at the 3rd position | No chlorine substituent |

| 5-Chloro-2-pyridinecarboxylic acid | Chlorine at the 5th position, carboxylic group | Different positioning of functional groups |

| 4-Acetyl-5-chloropyridine | Acetyl group at the 4th position | Different reactivity profile |

Uniqueness of 3-Acetyl-5-chloropicolinic Acid

The uniqueness of 3-Acetyl-5-chloropicolinic acid lies in its combination of an acetyl group and a chlorine substituent on the pyridine ring, which enhances its reactivity compared to similar compounds. This distinctive structure allows for versatile chemical transformations and potential applications in various fields .

Molecular Structure and Conformational Analysis

3-Acetyl-5-chloropicolinic acid is an organic compound belonging to the pyridinecarboxylic acid family, characterized by the presence of an acetyl group at the 3rd position, a chlorine atom at the 5th position, and a carboxylic acid group at the 2nd position on the pyridine ring [1]. The molecular formula is C8H6ClNO3 with a molecular weight of 199.59 g/mol [1]. The compound's International Union of Pure and Applied Chemistry name is 3-acetyl-5-chloropyridine-2-carboxylic acid [1].

The molecular structure features a pyridine ring as the central aromatic system, with three distinct functional groups that influence its overall conformation [1]. The canonical Simplified Molecular Input Line Entry System representation is CC(=O)C1=C(N=CC(=C1)Cl)C(=O)O, which illustrates the spatial arrangement of atoms within the molecule [1]. The InChI key PRPIHVZKYLUSBL-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [1].

Conformational analysis of pyridinecarboxylic acid derivatives reveals that the presence of multiple substituents can significantly impact molecular flexibility [2]. The acetyl group at position 3 and the chlorine substituent at position 5 create steric interactions that influence the preferred conformations of the molecule [2]. The carboxylic acid group at position 2 can participate in intramolecular hydrogen bonding with the pyridine nitrogen, potentially stabilizing certain conformational states [3].

Studies on related picolinic acid derivatives demonstrate that the orientation of substituents relative to the pyridine ring can adopt different conformational arrangements [3]. The acetyl group may exist in both endo and exo orientations relative to the aromatic ring system, with energy differences between these conformations typically being minimal [2]. The macromolecular backbone flexibility observed in similar compounds suggests that 3-acetyl-5-chloropicolinic acid may exhibit conformational adaptability under different environmental conditions [2].

Physical Properties

Appearance and Organoleptic Characteristics

3-Acetyl-5-chloropicolinic acid typically appears as a crystalline solid under standard conditions [4]. Related pyridinecarboxylic acid derivatives commonly exhibit off-white to pale yellow coloration [4] [5] [6]. The compound forms well-defined crystals when properly crystallized from appropriate solvents, displaying characteristic geometric patterns typical of organic carboxylic acids [7].

The physical appearance of picolinic acid derivatives is influenced by their molecular packing in the solid state [7]. Crystallographic studies of similar chlorinated pyridinecarboxylic acids reveal that intermolecular hydrogen bonding between carboxyl groups and pyridine nitrogen atoms contributes to the formation of stable crystal lattices [8]. These hydrogen-bonded networks result in the formation of colorless to pale yellow crystalline materials with well-defined faces and edges [7].

Solubility Profile

The solubility characteristics of 3-acetyl-5-chloropicolinic acid are influenced by its multiple functional groups and overall molecular polarity [9]. Pyridinecarboxylic acids generally demonstrate good solubility in polar protic solvents such as water and alcohols due to their ability to form hydrogen bonds [9]. The presence of both the carboxylic acid group and the pyridine nitrogen enhances the compound's interaction with polar solvents [9].

Water solubility of related picolinic acid compounds ranges from moderate to high, with picolinic acid itself exhibiting a water solubility of 887 g/L at 20°C [9]. The acetyl and chlorine substituents in 3-acetyl-5-chloropicolinic acid may reduce overall water solubility compared to the parent picolinic acid, but the compound likely remains appreciably soluble in aqueous media [9]. The compound shows enhanced solubility in organic solvents such as dimethyl sulfoxide and methanol, which can effectively solvate both the aromatic system and the polar functional groups [10].

Melting and Boiling Points

The thermal properties of 3-acetyl-5-chloropicolinic acid reflect the influence of its substituent groups on intermolecular interactions [11]. Picolinic acid derivatives typically exhibit melting points in the range of 130-250°C, depending on the nature and position of substituents [12] [4] [5]. The presence of the acetyl group and chlorine atom in 3-acetyl-5-chloropicolinic acid likely results in a melting point within this general range [11].

Comparative analysis of related compounds provides insight into expected thermal behavior [13]. 5-Chloropicolinic acid has a melting point of 166-171°C [12], while other substituted picolinic acids show melting points ranging from 140-247°C [10] [4] [5]. The combination of electron-withdrawing substituents (acetyl and chloro groups) in 3-acetyl-5-chloropicolinic acid may result in a melting point toward the higher end of this range due to enhanced intermolecular interactions [13].

The boiling point of 3-acetyl-5-chloropicolinic acid is expected to be significantly higher than its melting point, as observed with other pyridinecarboxylic acid derivatives [13]. Estimated boiling points for similar compounds range from 295-323°C [12] [5], suggesting that 3-acetyl-5-chloropicolinic acid would have a boiling point in a comparable range [13].

Stability Parameters

The thermal stability of 3-acetyl-5-chloropicolinic acid is characteristic of substituted pyridinecarboxylic acids, which generally demonstrate good stability under ambient conditions [11]. Thermal analysis studies of picolinic acid derivatives reveal that these compounds remain stable up to temperatures of 350-400°C before significant decomposition occurs [11]. The anhydrous form of the compound exhibits enhanced thermal stability compared to hydrated forms [11].

Decomposition pathways for pyridinecarboxylic acids typically involve decarboxylation and pyridine ring fragmentation [11]. Thermal gravimetric analysis of related compounds shows that decomposition occurs in multiple overlapping steps, with initial mass losses attributed to dehydration followed by thermal decomposition of the organic framework [11]. The presence of the acetyl group may provide an additional pathway for thermal decomposition through loss of the acetyl moiety [11].

Chemical stability under normal storage conditions is generally excellent for pyridinecarboxylic acid derivatives [14]. The compound should be stored at ambient temperature in a dry, ventilated environment, protected from direct sunlight and incompatible materials [14]. Long-term stability is maintained when the compound is kept in tightly closed containers away from moisture and extreme temperatures [14].

Chemical Properties

Acid-Base Characteristics

3-Acetyl-5-chloropicolinic acid exhibits typical carboxylic acid behavior with a pKa value expected to fall within the range characteristic of substituted pyridinecarboxylic acids . Picolinic acid derivatives generally display pKa values between 1.5 and 2.5 for their carboxylic acid groups . The electron-withdrawing effects of both the acetyl and chlorine substituents would be expected to lower the pKa compared to unsubstituted picolinic acid [16].

The carboxylate group in pyridinecarboxylic acid derivatives typically exhibits enhanced acidity due to resonance stabilization of the conjugate base [16]. The pyridine nitrogen can participate in intramolecular interactions that may influence the ionization behavior of the carboxylic acid group [16]. Protonation of the pyridine nitrogen occurs at much lower pH values, with pyridinium formation typically observed at pH values below 2 [16].

Acid-base titration curves for similar compounds demonstrate distinct inflection points corresponding to carboxylic acid deprotonation [16]. The presence of multiple ionizable sites in the molecule creates a complex pH-dependent speciation profile, with different ionic forms predominating at different pH ranges [16]. At physiological pH, the compound exists predominantly as the carboxylate anion [16].

Redox Properties

The redox behavior of 3-acetyl-5-chloropicolinic acid is influenced by the electronic properties of its substituents and the pyridine ring system [17]. Pyridinecarboxylic acid derivatives can participate in both oxidation and reduction reactions under appropriate conditions [17]. The acetyl group provides a potential site for reduction reactions, while the aromatic system can undergo oxidative transformations [17].

Electrochemical studies of related pyridinecarboxylic acids reveal reversible redox processes associated with the pyridine ring system [17]. The presence of electron-withdrawing substituents such as chlorine and acetyl groups shifts the reduction potential to more positive values, making the compound more susceptible to reduction [17]. These electronic effects also influence the stability of radical intermediates formed during redox processes [17].

The compound may exhibit antioxidant or prooxidant behavior depending on the specific reaction conditions and environment [17]. Similar pyridinecarboxylic acid derivatives have been shown to scavenge free radicals under certain conditions while generating reactive species under others [17]. The dual redox nature of these compounds makes them potentially useful in applications requiring controlled redox chemistry [17].

Coordination Chemistry

3-Acetyl-5-chloropicolinic acid possesses multiple coordination sites that enable it to form complexes with metal ions [18] [8]. The pyridine nitrogen, carboxylate oxygen atoms, and acetyl carbonyl oxygen all represent potential donor sites for metal coordination [18]. This multidentate character allows the compound to form stable chelate complexes with various transition metals [8].

Coordination typically occurs through the pyridine nitrogen and one or both carboxylate oxygen atoms, forming five- or six-membered chelate rings [18] [8]. The acetyl group may provide an additional coordination site in certain metal complexes, leading to more complex binding modes [18]. X-ray crystallographic studies of related compounds reveal distorted octahedral geometries around coordinated metal centers [8].

The stability of metal complexes formed with pyridinecarboxylic acid ligands varies significantly depending on the metal ion and coordination environment [8]. Transition metals such as nickel, copper, and zinc form particularly stable complexes due to favorable orbital overlap with the ligand donor atoms [8]. The electron-withdrawing substituents in 3-acetyl-5-chloropicolinic acid may enhance the Lewis basicity of the coordination sites, potentially increasing complex stability [18].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

The proton nuclear magnetic resonance spectrum of 3-acetyl-5-chloropicolinic acid exhibits characteristic signals corresponding to the various proton environments within the molecule [19] [20]. The aromatic protons on the pyridine ring appear in the typical aromatic region between 7.5-8.5 parts per million [20]. The acetyl methyl group produces a singlet around 2.5 parts per million, while the carboxylic acid proton appears as a broad signal around 12-13 parts per million [21] [20].

Solvent effects significantly influence the observed chemical shifts in nuclear magnetic resonance spectroscopy [21]. Studies of related pyridinecarboxylic acid derivatives show that polar solvents such as dimethyl sulfoxide-d6 cause downfield shifts of aromatic protons compared to chloroform-d [21]. The carboxylic acid proton is particularly sensitive to solvent effects and hydrogen bonding interactions [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [19]. The carbonyl carbons of both the acetyl and carboxylic acid groups appear in the characteristic downfield region around 170-210 parts per million [19]. The aromatic carbons of the pyridine ring exhibit signals between 120-160 parts per million, with the chlorine-substituted carbon typically showing characteristic downfield shift patterns [19].

Infrared Spectral Features

The infrared spectrum of 3-acetyl-5-chloropicolinic acid displays characteristic absorption bands corresponding to its major functional groups [22] [23]. The carboxylic acid C=O stretch appears as a strong absorption between 1760-1690 cm⁻¹, while the acetyl C=O stretch occurs in a similar region but may be distinguishable based on intensity and exact frequency [23]. The O-H stretch of the carboxylic acid group produces a broad absorption between 2500-3300 cm⁻¹ [23].

Pyridine ring vibrations contribute several characteristic bands to the infrared spectrum [22]. The C=N and C=C stretching vibrations appear between 1580-1600 cm⁻¹, while C-H stretching of aromatic protons occurs around 3000-3100 cm⁻¹ [22]. The presence of the chlorine substituent introduces additional vibrational modes, including C-Cl stretching vibrations typically observed around 700-800 cm⁻¹ [23].

Comparative analysis with related compounds provides insight into specific band assignments [22]. Pyridinecarboxylic acid derivatives exhibit characteristic fingerprint regions that can be used for identification purposes [23]. The combination of multiple functional groups in 3-acetyl-5-chloropicolinic acid creates a complex but characteristic infrared spectrum suitable for structural confirmation [22].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 3-acetyl-5-chloropicolinic acid reflects the electronic transitions associated with the pyridine ring system and substituent groups [22]. Pyridinecarboxylic acid derivatives typically exhibit strong absorption bands between 220-300 nanometers corresponding to π→π* transitions of the aromatic system [22]. The presence of electron-withdrawing substituents may cause bathochromic shifts in these absorption maxima [22].

The carboxylic acid and acetyl groups contribute additional chromophoric character to the molecule [22]. n→π* transitions associated with the carbonyl groups typically appear at longer wavelengths with lower extinction coefficients compared to the aromatic π→π* transitions [22]. The overall absorption spectrum provides a fingerprint for the compound that can be used for identification and purity assessment [22].

Solvent effects on ultraviolet-visible spectra are generally less pronounced than those observed in nuclear magnetic resonance spectroscopy [22]. However, pH-dependent changes in the absorption spectrum can occur due to ionization of the carboxylic acid group [22]. The deprotonated carboxylate form may exhibit slightly different absorption characteristics compared to the neutral acid form [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-acetyl-5-chloropicolinic acid provides information about its molecular weight and fragmentation behavior [24] [25]. The molecular ion peak appears at m/z 199 corresponding to the intact molecule [1]. The isotope pattern reflects the presence of the chlorine atom, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak [24].

Fragmentation patterns for pyridinecarboxylic acid derivatives typically involve loss of the carboxyl group (M-45) and formation of substituted pyridinium ions [24] [25]. The acetyl group may undergo α-cleavage to produce characteristic fragment ions [24]. Loss of the acetyl group (M-43) represents another common fragmentation pathway [24].

Base peak formation often corresponds to the most stable fragment ions generated during the ionization process [25]. For acetyl-substituted pyridine compounds, the acetylpyridinium ion often represents a significant fragment due to its resonance stabilization [25]. The chlorine substituent provides additional stabilization to certain fragment ions through its electron-withdrawing effects [24].

| Physical Property | Expected Range | Reference Compounds |

|---|---|---|

| Melting Point | 160-190°C | 5-Chloropicolinic acid: 166-171°C [12] |

| Molecular Weight | 199.59 g/mol | Confirmed value [1] |

| Water Solubility | Moderate | Picolinic acid: 887 g/L [9] |

| pKa (COOH) | 1.5-2.5 | Typical range for substituted picolinic acids |

| Spectroscopic Parameter | Expected Range | Characteristic Features |

|---|---|---|

| ¹H NMR (aromatic) | 7.5-8.5 ppm | Pyridine ring protons [20] |

| ¹H NMR (acetyl CH₃) | ~2.5 ppm | Singlet [21] |

| IR (C=O stretch) | 1690-1760 cm⁻¹ | COOH and acetyl carbonyls [23] |

| UV-Vis (λmax) | 220-300 nm | π→π* transitions [22] |

Laboratory-Scale Synthesis Routes

Acetylation of 5-Chloropicolinic Acid

The acetylation of 5-chloropicolinic acid represents one of the most straightforward approaches to synthesize 3-acetyl-5-chloropicolinic acid . This methodology involves the direct introduction of an acetyl group at the 3-position of the pyridine ring through electrophilic aromatic substitution mechanisms. The synthesis typically employs acetic anhydride or acetyl chloride as the acetylating agent, with the reaction conducted under carefully controlled temperature conditions in the presence of suitable catalysts .

The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich 3-position of the 5-chloropicolinic acid substrate. The presence of the carboxylic acid group at the 2-position provides directing effects that favor substitution at the 3-position, while the chlorine substituent at the 5-position influences the electronic properties of the pyridine ring . Optimal reaction conditions typically involve temperatures ranging from 60 to 100 degrees Celsius, with reaction times varying from 2 to 8 hours depending on the specific acetylating agent employed .

The use of acetyl chloride generally provides faster reaction rates compared to acetic anhydride, though the latter offers better selectivity and reduced side product formation . Catalytic systems employing Lewis acids such as aluminum chloride or iron chloride have been reported to enhance reaction efficiency, though care must be taken to avoid over-acetylation or undesired side reactions . Typical yields for this methodology range from 70 to 85 percent, making it a practical approach for laboratory-scale synthesis .

Chlorination of 3-Acetylpicolinic Acid

The chlorination approach involves the selective introduction of chlorine at the 5-position of pre-existing 3-acetylpicolinic acid . This methodology requires careful control of reaction conditions to achieve regioselective chlorination while avoiding substitution at other positions on the pyridine ring. Common chlorinating agents include thionyl chloride, phosphorus pentachloride, and various organic chlorinating reagents .

The reaction mechanism typically involves the formation of a chloronium ion intermediate, which selectively attacks the 5-position due to electronic and steric factors. The acetyl group at the 3-position acts as a directing group, influencing the regioselectivity of the chlorination reaction . The electron-withdrawing nature of both the carboxylic acid group and the acetyl substituent creates a pattern of electron density that favors chlorination at the 5-position .

Reaction conditions typically require inert atmosphere protection and controlled temperatures to prevent decomposition of the starting material or the formation of unwanted byproducts . Temperature ranges of 50 to 120 degrees Celsius have been reported as optimal, with reaction times varying from 1 to 6 hours depending on the specific chlorinating agent employed . Yields for this methodology typically range from 60 to 80 percent, representing a moderate to good efficiency .

Direct Functionalization of Pyridine Ring

Direct functionalization approaches represent increasingly important methodologies for the synthesis of complex pyridine derivatives, including 3-acetyl-5-chloropicolinic acid [3]. These methodologies bypass the need for pre-functionalized starting materials and instead rely on direct carbon-hydrogen bond activation and subsequent functionalization reactions.

Photochemical approaches have emerged as particularly promising methods for pyridine functionalization . These reactions harness the unique reactivity of pyridinyl radicals, generated upon single-electron reduction of pyridinium ions, which undergo effective coupling with various radical species . The methodology enables distinct positional selectivity for pyridine functionalization that diverges from classical Minisci chemistry approaches .

Recent developments in meta-selective carbon-hydrogen functionalization have provided new synthetic routes to 3-substituted pyridine derivatives [3]. These methodologies utilize a redox-neutral dearomatization-rearomatization process that allows highly regioselective functionalization at the meta position of pyridines [3]. The approach provides access to trifluoromethylation, perfluoroalkylation, chlorination, bromination, iodination, nitration, sulfanylation, and selenylation reactions [3].

The broad scope and high selectivity of these catalyst-free reactions render these processes applicable for late-stage functionalization of complex molecules [3]. Temperature conditions typically range from ambient to 120 degrees Celsius, with reaction times varying from 30 minutes to 12 hours depending on the specific transformation [3].

| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Acetylation of 5-Chloropicolinic Acid | Acetic anhydride, Acetyl chloride | Controlled temperature, Catalysts | Good (70-85%) | Established methodology | Requires pre-synthesized starting material |

| Chlorination of 3-Acetylpicolinic Acid | Thionyl chloride, Phosphorus pentachloride | Controlled temperature, Inert atmosphere | Moderate to good (60-80%) | Regioselective chlorination | Harsh reaction conditions |

| Direct Functionalization of Pyridine Ring | Various catalysts, Photochemical reagents | Various conditions, Light irradiation | Variable (50-90%) | Mild conditions possible | Limited substrate scope |

Industrial Production Methods

Batch Processes

Batch processing represents the traditional approach for industrial synthesis of 3-acetyl-5-chloropicolinic acid and related pyridine derivatives [4] [5]. In batch processes, all reactants are combined in a single reactor vessel, and the reaction proceeds to completion before product isolation and purification [4]. This methodology offers significant advantages in terms of operational flexibility and established industrial infrastructure [4].

The implementation of batch processes typically involves stirred tank reactors with precise temperature and pressure control systems [4]. Reaction vessels are designed to accommodate the specific requirements of pyridine synthesis, including corrosion resistance for acidic conditions and appropriate agitation systems for effective mixing [4]. Temperature control is particularly critical, as pyridine derivatives can be sensitive to thermal decomposition at elevated temperatures [4].

Batch processes offer excellent flexibility for production of different quantities and product specifications, making them particularly suitable for specialty chemical production [4]. The established nature of batch technology means that existing industrial infrastructure can often be adapted for pyridine synthesis with minimal modification [4]. However, batch processes also present certain limitations, including longer cycle times, higher labor requirements, and potential for batch-to-batch variability [4].

Production capacities for batch processes typically range from kilogram to ton scales, depending on reactor size and production requirements [4]. The scalability of batch processes is generally excellent, though large-scale operations may require multiple reactor trains to achieve desired production volumes [4]. Quality control in batch processes is facilitated by the discrete nature of each production batch, allowing for comprehensive testing before product release [4].

Continuous Flow Synthesis

Continuous flow synthesis has emerged as an increasingly important methodology for industrial production of pyridine derivatives, including 3-acetyl-5-chloropicolinic acid [6] [7] [8]. This approach offers significant advantages in terms of process efficiency, product quality, and operational safety compared to traditional batch processes [6].

The implementation of continuous flow synthesis involves the use of specialized flow reactors that provide precise control over reaction parameters such as temperature, pressure, and residence time [6] [7]. These reactors are designed to facilitate efficient heat and mass transfer, enabling better control of reaction conditions and reduced formation of unwanted byproducts [6]. The continuous nature of the process allows for steady-state operation, which typically results in more consistent product quality [6].

Microwave-assisted continuous flow synthesis has been particularly successful for pyridine synthesis applications [6]. The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis can be carried out in microwave flow reactors, providing significant advantages in terms of reaction rate and energy efficiency [6]. The use of microwave heating allows for rapid and uniform heating of the reaction mixture, leading to improved reaction kinetics and reduced reaction times [6].

The scalability of continuous flow processes is generally superior to batch processes, as production capacity can be increased by extending operation time or by operating multiple flow reactors in parallel [6] [7]. Production capacities for continuous flow synthesis typically range from tons to multi-tons, making this approach particularly suitable for large-scale industrial production [6]. The continuous nature of the process also enables integration with downstream purification and isolation steps, further improving overall process efficiency [7].

Catalytic Approaches

Catalytic approaches represent a crucial aspect of industrial production methods for 3-acetyl-5-chloropicolinic acid synthesis [9] [10] [11]. The use of appropriate catalysts can significantly improve reaction efficiency, selectivity, and overall process economics [9]. Various types of catalysts have been investigated for pyridine synthesis applications, including homogeneous catalysts, heterogeneous catalysts, and biocatalysts [11].

Homogeneous catalysis offers advantages in terms of catalyst activity and selectivity, as the catalyst is in the same phase as the reactants [11]. Common homogeneous catalysts for pyridine synthesis include transition metal complexes, particularly those based on palladium, copper, and other metals [11]. These catalysts can facilitate various types of transformations, including carbon-carbon bond formation, carbon-heteroatom bond formation, and functional group transformations [11].

Heterogeneous catalysis provides advantages in terms of catalyst recovery and reuse, making it particularly attractive for industrial applications [11]. Solid catalysts can be easily separated from reaction mixtures and regenerated for subsequent use, reducing overall process costs [11]. Examples of heterogeneous catalysts used in pyridine synthesis include supported metal catalysts, metal-organic frameworks, and various solid acid and base catalysts [11].

Recent developments in catalytic approaches have focused on the development of more efficient and selective catalytic systems [11]. The use of organocatalysts, photocatalysts, and electrocatalysts has expanded the range of available synthetic methodologies [9]. These newer catalytic approaches often provide improved reaction conditions, including lower temperatures, reduced reaction times, and improved functional group tolerance [9].

| Method | Production Scale | Equipment | Advantages | Disadvantages | Typical Capacity |

|---|---|---|---|---|---|

| Batch Processes | Small to medium | Stirred reactors | Flexibility, Established | Labor intensive | kg to tons |

| Continuous Flow Synthesis | Medium to large | Flow reactors | Efficiency, Scalability | Higher initial investment | tons to multi-tons |

| Catalytic Approaches | Variable | Specialized catalyst systems | Selectivity, Reduced waste | Catalyst costs | Variable |

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free methodologies represent an important class of green chemistry approaches for the synthesis of 3-acetyl-5-chloropicolinic acid and related pyridine derivatives [12] [13] [14]. These methodologies eliminate the need for organic solvents, thereby reducing environmental impact, simplifying product isolation, and improving overall process sustainability [12].

The implementation of solvent-free synthesis typically involves conducting reactions in the neat form, where reactants are mixed directly without the addition of solvents [12]. This approach requires careful optimization of reaction conditions, including temperature, pressure, and mixing, to ensure effective contact between reactants and acceptable reaction rates [12]. The absence of solvents often necessitates the use of alternative energy sources, such as mechanical grinding, thermal heating, or microwave irradiation [12].

Solid-state reactions represent a particularly important subset of solvent-free methodologies [12]. These reactions can be conducted by grinding reactants together in a mortar and pestle, or by using more sophisticated mechanical milling equipment [12]. The mechanical energy provided during grinding can facilitate bond breaking and formation, leading to successful chemical transformations without the need for solvents [12].

The advantages of solvent-free methodologies include reduced environmental impact, simplified product isolation procedures, and often improved reaction selectivity [12]. The absence of solvents eliminates the need for solvent recovery and disposal, reducing both costs and environmental burden [12]. Product isolation is typically simplified, as the reaction products can often be isolated by simple physical separation methods [12].

However, solvent-free methodologies also present certain limitations, including potential restrictions on substrate scope and the need for specialized equipment in some cases [12]. The absence of solvents can sometimes lead to poor mixing or limited mass transfer, potentially affecting reaction efficiency [12]. Additionally, temperature control can be more challenging in solvent-free systems, requiring careful optimization of reaction conditions [12].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry approach for the preparation of pyridine derivatives, including 3-acetyl-5-chloropicolinic acid [15] [16] [17]. This methodology utilizes microwave irradiation to accelerate chemical reactions, providing significant advantages in terms of reaction rate, energy efficiency, and product quality [15].

The mechanism of microwave heating involves the interaction of electromagnetic radiation with polar molecules and ions in the reaction mixture [15]. This interaction leads to rapid and uniform heating throughout the reaction volume, in contrast to conventional heating methods that rely on thermal conduction [15]. The result is typically faster reaction rates, improved yields, and reduced formation of unwanted byproducts [15].

Microwave-assisted synthesis has been successfully applied to various pyridine synthesis methodologies, including multicomponent reactions, cyclization reactions, and functional group transformations [15] [16]. The Kröhnke procedure for pyridine synthesis has been particularly amenable to microwave acceleration, with reaction times reduced from hours to minutes [15]. Similarly, the Hantzsch synthesis of dihydropyridines has been successfully conducted under microwave conditions [15].

The advantages of microwave-assisted synthesis include significantly reduced reaction times, improved energy efficiency, and often enhanced reaction selectivity [15] [16]. The rapid heating provided by microwave irradiation can minimize side reactions and decomposition pathways, leading to cleaner reaction profiles [15]. Additionally, the ability to conduct reactions in sealed vessels under microwave conditions can enable the use of higher temperatures and pressures, further accelerating reaction rates [15].

The implementation of microwave-assisted synthesis requires specialized equipment capable of providing controlled microwave irradiation [15]. Modern microwave synthesis systems offer precise control over temperature, pressure, and irradiation power, enabling reproducible reaction conditions [15]. The scalability of microwave-assisted synthesis has been demonstrated through the development of continuous flow microwave reactors, which combine the advantages of microwave heating with continuous processing [15].

Biocatalytic Routes

Biocatalytic routes represent an emerging area of green chemistry for the synthesis of pyridine derivatives, including potential applications to 3-acetyl-5-chloropicolinic acid synthesis [18] [19] [20]. These methodologies utilize enzymes or whole-cell biocatalysts to facilitate chemical transformations under mild conditions with high selectivity [18].

The development of biocatalytic routes for pyridine synthesis has been facilitated by advances in enzyme engineering and directed evolution techniques [19] [20]. These approaches allow for the modification of natural enzymes to accept non-natural substrates or to catalyze reactions that do not occur in nature [19]. The result is access to highly selective transformations that would be difficult or impossible to achieve using conventional chemical methods [19].

One particularly successful example of biocatalytic pyridine synthesis involves the preparation of 2,6-bis(hydroxymethyl)pyridine from naturally occurring 2,6-lutidine using recombinant microbial whole cells [18]. This bioconversion process achieved titers exceeding 12 grams per liter with a space-time yield of 0.8 grams per liter per hour [18]. The biocatalytic route offered a simpler and more sustainable alternative to multistep organic synthesis protocols [18].

The advantages of biocatalytic routes include excellent selectivity, mild reaction conditions, and the use of renewable and biodegradable catalysts [18] [19]. Enzymes typically operate under physiological conditions, including moderate temperatures, atmospheric pressure, and neutral pH, reducing energy requirements and minimizing the formation of unwanted byproducts [18]. The high selectivity of enzymatic reactions can eliminate the need for protective groups and reduce the number of synthetic steps required [19].

However, biocatalytic routes also present certain limitations, including restricted substrate scope, enzyme availability, and potential stability issues [18] [19]. The substrate specificity of enzymes can limit the range of transformations that can be achieved, though this limitation is being addressed through continued enzyme engineering efforts [19]. Additionally, the cost and availability of enzymes can be limiting factors for large-scale applications [18].

| Approach | Environmental Benefits | Reaction Time | Temperature | Selectivity | Limitations |

|---|---|---|---|---|---|

| Solvent-Free Methodologies | No solvent waste | Variable | Moderate to high | Good | Limited substrate scope |

| Microwave-Assisted Synthesis | Energy efficiency | Significantly reduced | Moderate | Enhanced | Equipment requirements |

| Biocatalytic Routes | Biodegradable catalysts | Moderate | Mild | Excellent | Enzyme availability |

Purification and Isolation Techniques

The purification and isolation of 3-acetyl-5-chloropicolinic acid require careful consideration of the compound's physicochemical properties and the specific impurities that may be present in crude reaction mixtures [21] . The selection of appropriate purification techniques is crucial for obtaining the desired product in high purity and yield [21].

Crystallization represents one of the most important purification techniques for 3-acetyl-5-chloropicolinic acid [21] [23]. The compound's ability to form well-defined crystals makes this approach particularly attractive for both analytical and preparative applications [21]. Solubility studies of related picolinic acid derivatives have shown that these compounds exhibit variable solubility in different solvents, with water providing the highest solubility, followed by ethanol and acetonitrile [21].

The crystallization process typically involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation [21]. The choice of solvent system is critical, as it affects both the efficiency of purification and the crystalline form of the final product [21]. Mixed solvent systems may be employed to optimize solubility and crystallization behavior [21].

Chromatographic techniques provide powerful tools for the purification of 3-acetyl-5-chloropicolinic acid, particularly when high purity is required [24]. Various chromatographic methods have been developed for the separation of pyridine derivatives, including normal-phase chromatography, reverse-phase chromatography, and ion-exchange chromatography . The selection of appropriate chromatographic conditions depends on the specific impurities present and the desired level of purification .

Paper chromatography has been historically used for the separation and identification of pyridine derivatives . This technique employs n-butyl alcohol saturated with 1.5 N ammonia as the mobile phase, with detection achieved through color reactions . While paper chromatography is primarily used for analytical purposes, it can provide valuable information for the development of preparative separation methods .

High-performance liquid chromatography (HPLC) represents the most powerful chromatographic technique for the purification of 3-acetyl-5-chloropicolinic acid [24]. This method provides excellent resolution and can be scaled up for preparative applications [24]. The development of chiral stationary phases has enabled the separation of enantiomers when relevant, though 3-acetyl-5-chloropicolinic acid itself is not chiral [24].

Extraction techniques provide another important approach for the purification of 3-acetyl-5-chloropicolinic acid [25]. These methods exploit differences in solubility and acid-base properties to selectively extract the desired product from reaction mixtures [25]. The carboxylic acid functionality of the compound allows for pH-dependent extraction procedures, where the compound can be extracted into basic aqueous solutions as the carboxylate salt and subsequently recovered by acidification [25].

The recovery of picolinic acid derivatives from organic solutions has been demonstrated using various solvent systems [25]. The compound can be recovered from n-butanol or xylene solutions through evaporation or crystallization procedures [25]. The choice of extraction solvent depends on the specific impurities present and the desired level of purification [25].

| Technique | Purity Achieved | Solvent Requirements | Scalability | Cost | Applications |

|---|---|---|---|---|---|

| Crystallization | High (>95%) | Minimal | Excellent | Low | Final purification |

| Chromatography | Very high (>98%) | Moderate | Limited | High | Analytical separation |

| Extraction | Moderate (80-95%) | High | Good | Moderate | Initial purification |